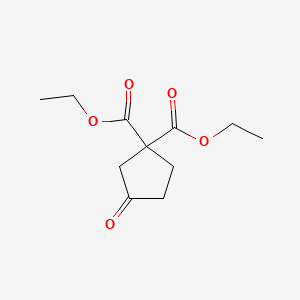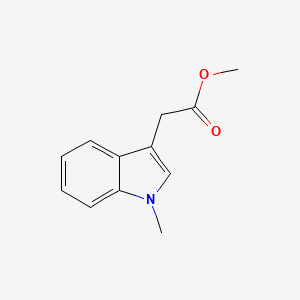
Methyl 4-(naphthalen-1-yl)benzoate
Vue d'ensemble
Description
Methyl 4-(naphthalen-1-yl)benzoate is a chemical compound that belongs to the family of benzoic acid derivatives. It is commonly used in scientific research due to its unique properties and potential applications in various fields.
Applications De Recherche Scientifique
Corrosion Inhibitors
Methyl 4-(naphthalen-1-yl)benzoate can be used as a corrosion inhibitor. It has been found to be effective in reducing the corrosion of metals . The presence of several attributes in the molecular skeleton, such as nitrogen heteroatoms, aromatic rings, and the ester substituent group (CO2CH3), enhances the availability of non-bonded and π-electrons and creates stable covalent bonds by donating electrons to the metal surface .
Protective Coatings
This compound can be used in the formation of protective coatings. Electrochemical impedance spectroscopy investigations have confirmed the formation of a protective layer at the metal/solution interface . This suggests that Methyl 4-(naphthalen-1-yl)benzoate could be used in the development of protective coatings for various applications.
High-Temperature Applications
The inhibitory efficiency of Methyl 4-(naphthalen-1-yl)benzoate was found to be better than 89% across all temperature ranges . This suggests that it could have potential benefits in high-temperature applications, such as in the manufacturing or processing industries.
Adsorption Trials
Adsorption trials have revealed high effectiveness in corrosion control on mild steel, with Langmuir-based physisorption and chemisorption . This indicates that Methyl 4-(naphthalen-1-yl)benzoate could be used in adsorption applications, potentially in the field of environmental science for the removal of pollutants.
Quantum Chemistry Computations
The impact of electronegative O and N atoms, along with aromatic rings, in forming protective coatings was demonstrated by quantum chemistry computations . This suggests that Methyl 4-(naphthalen-1-yl)benzoate could be used in quantum chemistry computations to study the molecular structure and charge density patterns.
Non-Linear Optical (NLO) Materials
While not directly related to Methyl 4-(naphthalen-1-yl)benzoate, it’s worth noting that naphthalene analogues have been used in the design and development of efficient optical devices due to their applications over a wide area like photonics, electro-optic modulation, frequency mixing, optical switching, optical data storage, energy storage devices, etc . Given the structural similarity, Methyl 4-(naphthalen-1-yl)benzoate could potentially have similar applications.
Propriétés
IUPAC Name |
methyl 4-naphthalen-1-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2/c1-20-18(19)15-11-9-14(10-12-15)17-8-4-6-13-5-2-3-7-16(13)17/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFAUQKWNRCBQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448933 | |
| Record name | Methyl 4-(naphthalen-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
229467-26-9 | |
| Record name | Methyl 4-(naphthalen-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Bromo-10H-indolo[3,2-b]quinoline](/img/structure/B1609837.png)







![Bis[tris(3-(perfluorooctyl)phenyl)phosphine]palladium(II) dichloride](/img/structure/B1609849.png)
